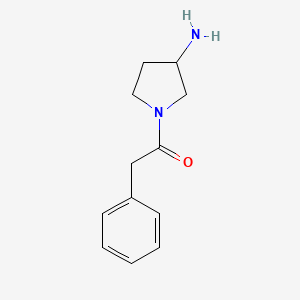
Ethanone, 1-(3-amino-1-pyrrolidinyl)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural versatility, which allows for various modifications to enhance its properties.
准备方法
The synthesis of 1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one typically involves the construction of the pyrrolidine ring followed by the introduction of the phenylethanone moiety. One common synthetic route includes the reaction of 3-aminopyrrolidine with a suitable phenylacetyl chloride under basic conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
化学反应分析
1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the specific reaction but can include alcohols, carboxylic acids, and substituted derivatives.
科学研究应用
1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: This compound can be used to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: It is explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: The compound can be utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
相似化合物的比较
1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one can be compared with other pyrrolidine derivatives and phenylethanone compounds:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their functional groups and biological activities.
Phenylethanone Compounds: Similar compounds include 1-phenylethanone and 2-phenylethanone, which differ in the position of the phenyl group and their chemical properties.
属性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
1-(3-aminopyrrolidin-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C12H16N2O/c13-11-6-7-14(9-11)12(15)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 |
InChI 键 |
ONQNLLZUSKBRMV-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1N)C(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-oxo-4a,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B15134391.png)
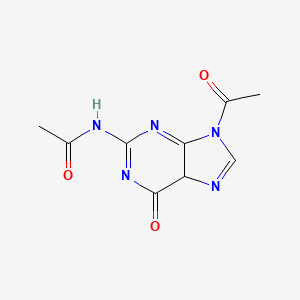
![6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyphenyl)imino-8-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide](/img/structure/B15134414.png)
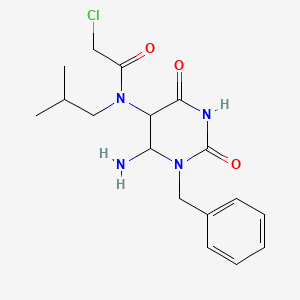

![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15134434.png)
![methyl 2-[(3Z)-oxolan-3-ylidene]acetate](/img/structure/B15134441.png)
![3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron;iron(5+);hydroxide](/img/structure/B15134448.png)
![N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxopiperidine-3-carboxamide](/img/structure/B15134453.png)
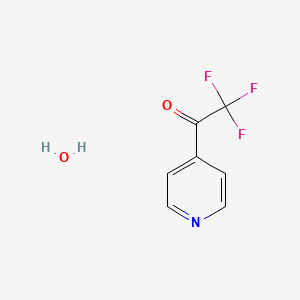


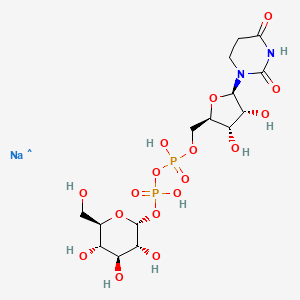
![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B15134492.png)
